molecular formula C9H8BrNO4 B161313 Methyl 2-(bromomethyl)-4-nitrobenzoate CAS No. 133446-99-8

Methyl 2-(bromomethyl)-4-nitrobenzoate

Cat. No. B161313
M. Wt: 274.07 g/mol
InChI Key: PGNKFDOPHHNVNF-UHFFFAOYSA-N
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Description

“Methyl 2-(bromomethyl)-4-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO4 . It is a solid at 20°C and should be stored under inert gas due to its sensitivity to light and air .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(bromomethyl)-4-nitrobenzoate” are not available in the searched resources, bromomethyl compounds have been known to undergo various reactions. For instance, Methyl 2-(bromomethyl)acrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .

Scientific Research Applications

1. Use in the Detection of Genotoxic Impurities

Methyl 2-(bromomethyl)-4-nitrobenzoate (MPN) is identified in the development and validation of an HPLC method for detecting genotoxic impurities in lenalidomide, a medicinal compound. The method demonstrated effectiveness in simultaneously detecting and quantifying MPN along with other related impurities (Gaddam et al., 2020).

2. Role in the Synthesis of Pharmaceutical Compounds

MPN is used in the synthesis of lenalidomide, an anticancer drug. It serves as a key raw material in the drug's synthesis, showcasing its role in the development of significant pharmaceutical compounds (Ponomaryov et al., 2015).

3. Application in Solid-Phase Synthesis

This compound is utilized in solid-phase synthesis processes. For instance, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, a related compound, is used in the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives, highlighting its importance in organic synthesis and chemical engineering (Zhang et al., 2004).

4. Involvement in Heterocyclic Synthesis

It's also significant in the field of heterocyclic synthesis. The compound is part of a process for creating structurally diverse and potentially bioactive molecules, as seen in the synthesis of indoles via palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes (Söderberg et al., 2003).

5. Role in Analytical Chemistry

In analytical chemistry, MPN is a subject of study for stability-indicating methods. For instance, its stability and selectivity have been evaluated using high-performance liquid chromatography-ultraviolet assays, contributing to our understanding of the stability of bioactive nitrocompounds (Freitas et al., 2014).

Safety And Hazards

“Methyl 2-(bromomethyl)-4-nitrobenzoate” may cause skin irritation and serious eye damage. It may also cause respiratory irritation . It should be handled with care, using personal protective equipment, and stored in a well-ventilated place .

properties

IUPAC Name

methyl 2-(bromomethyl)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNKFDOPHHNVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568027
Record name Methyl 2-(bromomethyl)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-4-nitrobenzoate

CAS RN

133446-99-8
Record name Methyl 2-(bromomethyl)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound can be prepared according to the methods described in U.S. Pat. Nos. 6,281,230 and 5,635,517, the entireties of which are incorporated herein by reference. For example, the compound can be prepared through catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. 3-(4-Nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione can be obtained by allowing 2,6-dioxopiperidin-3-ammonium chloride to react with methyl 2-bromomethyl-4-nitrobenzoate in dimethylformamide in the presence of triethylamine. The methyl 2-bromomethyl-4-nitrobenzoate in turn is obtained from the corresponding methyl ester of nitro-ortho-toluic acid by conventional bromination with N-bromosuccinimide under the influence of light.
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Synthesis routes and methods II

Procedure details

In accordance with general method T, 4.70 g (24.00 mmol) of (1) are dissolved in 30 ml of carbon tetrachloride, with heating, and 5.00 g (28.00 mmol) of N-bromosuccinimide and 2 spatula tips of azobisisobutyronitrile are then added. The mixture is refluxed for 6 h with irradiation with a 500 W spotlight. On cooling to room temperature, succinimide separates out, and is filtered off. The filtrate is evaporated on a rotary evaporator in order to obtain the product as a yellow oil. Yield: 5.85 g (88.8%)
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Synthesis routes and methods III

Procedure details

2-methyl-4-nitrobenzoic acid methyl ester (696 mg, 3.57 mmol), azobisisbutyronitrile (58.6 mg, 0.357 mmol) and N-bromosuccinimide (785 mg, 4.46 mmol) were suspended in carbon tetrachloride (35 mL) in a sealed tube. The above mixture was flushed with nitrogen for 5 minutes and heated at 80° C. for 22 hours. After cooling, the solid was filtered off and the filtrate was concentrated to dryness to obtain the crude product methyl 2-(bromomethyl)-4-nitrobenzoate as a light-brown solid, which was used for the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Kasina, A Nowduri, K Raghu Babu… - 2021 - wjpr.s3.ap-south-1.amazonaws.com
… ), Methyl-2Chloromethyl-3-nitrobenzoate (PGI-3), Methyl-2-bromomethyl-6nitrobenzoate (PGI-4), Methyl-2-bromomethyl-3-nitrobenzoate (PGI5), Methyl-2-bromomethyl-4-nitrobenzoate (…
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
A Rosowsky, RA Forsch, A Null… - Journal of medicinal …, 1999 - ACS Publications
… Condensation of diethyl l-glutamate with methyl 2-bromomethyl-4-nitrobenzoate followed by catalytic reduction of the nitro group, reductive coupling with 2-acetamido-6-formylpyrido[2,3…
Number of citations: 17 pubs.acs.org
AF Kluge, JM Caroon, SH Unger… - Journal of Medicinal …, 1978 - ACS Publications
… To this solution was added 13.9 g of methyl 2bromomethyl-4-nitrobenzoate (prepared by NBS bromination of methyl 2-methyl-4-nitrobenzoate) at room temperature for 18 h. Most of the …
Number of citations: 16 pubs.acs.org
MP Paprocki, JE Rasmussen… - Journal of Peptide …, 2021 - Wiley Online Library
The use of C‐terminal peptide thioesters and hydrazides in synthetic protein chemistry has inspired the search for optimal solid‐phase peptide synthesis (SPPS) strategies for their …
Number of citations: 4 onlinelibrary.wiley.com
A Gangjee, HD Jain, S Kurup - Anti-Cancer Agents in Medicinal …, 2008 - ingentaconnect.com
Antifolates that inhibit the key enzymes thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have found clinical utility as antitumor and antiopportunistic agents. Methotrexate {…
Number of citations: 78 www.ingentaconnect.com
A Rosowsky, RA Forsch, JE Wright - Journal of medicinal …, 2004 - ACS Publications
Heretofore unknown analogues of aminopterin (AMT) and methotrexate (MTX) in which free rotation of the amide bond between the phenyl ring and amino acid side chain is prevented …
Number of citations: 15 pubs.acs.org
X Zhang, K Tang, H Wang, Y Liu, B Bao… - Bioconjugate …, 2016 - ACS Publications
Traditional antitumor drugs such as camptothecin and paclitaxel derivatives are widely used in cancer chemotherapy. However, the major defects of those agents include severe toxicity …
Number of citations: 40 pubs.acs.org
A Gangjee, NP Dubash, Y Zeng… - … Chemistry-Anti-Cancer …, 2002 - ingentaconnect.com
… The synthesis of the target compounds began with 2methyl-4-nitroaniline 107, which was converted to the key intermediate methyl 2-bromomethyl-4-nitrobenzoate 108 by a series of …
Number of citations: 25 www.ingentaconnect.com
X Zhang, X Zhou, RL Kisliuk, J Piraino, V Cody… - Bioorganic & medicinal …, 2011 - Elsevier
Classical antifolates (4–7) with a tricyclic benzo[4,5]thieno[2,3-d]pyrimidine scaffold and a flexible and rigid benzoylglutamate were synthesized as dual thymidylate synthase (TS) and …
Number of citations: 38 www.sciencedirect.com
C Shinji, S Maeda, K Imai, M Yoshida… - Bioorganic & medicinal …, 2006 - Elsevier
A series of hydroxamic acid derivatives bearing a cyclic amide/imide group as a linker and/or cap structure, prepared during our structural development studies based on thalidomide, …
Number of citations: 75 www.sciencedirect.com

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